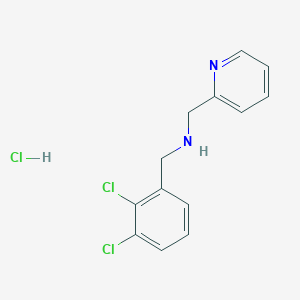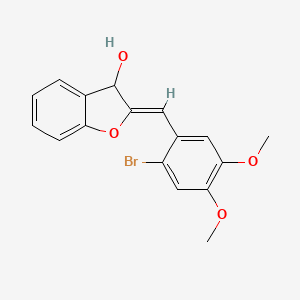![molecular formula C19H23F2N3O B5500669 1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B5500669.png)
1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The research into compounds containing the 1,3,4-oxadiazole ring and piperidine units is extensive due to their biological significance and potential in drug development. Compounds like 1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine are of interest due to their structural complexity and potential pharmacological activities.
Synthesis Analysis
The synthesis of compounds bearing the 1,3,4-oxadiazole and piperidine moieties typically involves multi-step chemical reactions, starting from readily available substrates. For example, the synthesis of related compounds often utilizes cyclization reactions of hydrazides with carbon disulfide followed by alkylation of the resulting 1,3,4-oxadiazole ring with appropriate halides to introduce the piperidine unit (Khalid et al., 2016).
Molecular Structure Analysis
Crystallographic studies on similar compounds reveal that the 1,3,4-oxadiazole ring and piperidine moiety often adopt specific conformations due to their cyclic nature. The structural analysis can include the determination of bond lengths, angles, and molecular conformations, which are critical for understanding the compound's reactivity and interaction with biological targets (Thimmegowda et al., 2009).
Chemical Reactions and Properties
Compounds containing 1,3,4-oxadiazole and piperidine groups participate in various chemical reactions, including nucleophilic substitutions and ring-opening reactions, influenced by the presence of functional groups and the overall molecular architecture. These reactions are crucial for further derivatization or modification of the compound (Kritchenkov et al., 2013).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, depend on the molecular structure and substituents. These properties are essential for the compound's formulation and application in a potential therapeutic context.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are influenced by the compound's functional groups. Studies on similar compounds can provide insights into their chemical behavior, stability profiles, and reactivity patterns (Rehman et al., 2018).
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Research has shown that derivatives of piperidine-4-carboxylic acid appended with 1,3,4-oxadiazole hybrids exhibit promising anticancer properties. A study by Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluated them as anticancer agents, revealing compounds with significant activity relative to doxorubicin, a reference anticancer drug (Rehman et al., 2018).
Antibacterial Activity
Another avenue of research involves the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores for their antibacterial potentials. A study conducted by Iqbal et al. (2017) synthesized such compounds and evaluated their effect against various bacterial strains, identifying certain derivatives as moderate inhibitors, particularly against Gram-negative bacteria (Iqbal et al., 2017).
Structural Characterization and Biological Importance
The synthesis and crystal structure studies of novel bioactive heterocycles, such as those related to anti-HIV drug Nevirapine, highlight the importance of structural characterization in understanding the biological activity of these compounds. Thimmegowda et al. (2009) detailed the crystal structure of a related compound, emphasizing its significance for molecular modeling and biological study (Thimmegowda et al., 2009).
Antimicrobial and Anti-proliferative Activities
Research into the synthesis of heterocyclic compounds containing piperidine or pyrrolidine rings has also demonstrated strong antimicrobial activity. Krolenko et al. (2016) reported on the structure–activity relationships of antimicrobial effects for these compounds, underscoring their potential for medical application (Krolenko et al., 2016).
Alzheimer's Disease Treatment
In the pursuit of new drug candidates for Alzheimer’s disease, Rehman et al. (2018) synthesized N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate their potential. These compounds were subjected to enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment, indicating the role of such derivatives in developing new therapeutic agents (Rehman et al., 2018).
Eigenschaften
IUPAC Name |
2-cyclopropyl-5-[[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N3O/c20-16-4-1-5-17(21)15(16)9-6-13-3-2-10-24(11-13)12-18-22-23-19(25-18)14-7-8-14/h1,4-5,13-14H,2-3,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKLXUMTDGHMNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NN=C(O2)C3CC3)CCC4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-hydroxypropyl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5500590.png)
![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}propanoic acid](/img/structure/B5500591.png)
![N~2~-{[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetyl}glycinamide](/img/structure/B5500594.png)
![N-benzyl-4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylbutanamide](/img/structure/B5500611.png)
![methyl N-({1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate](/img/structure/B5500613.png)
![4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500621.png)
![2-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanol](/img/structure/B5500632.png)
![1-[(2-methylphenyl)acetyl]pyrrolidine](/img/structure/B5500645.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B5500647.png)


![5-(2,3-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500660.png)
![(3aS*,6aS*)-5-[(3,5-dimethylisoxazol-4-yl)acetyl]-1-oxo-2-propylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5500667.png)
![N-{3-[(3-bromo-4-methoxybenzoyl)amino]propyl}isonicotinamide](/img/structure/B5500671.png)